4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine
Description
4-Methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a (2E)-3-phenylprop-2-en-1-yl (styryl) group. This compound’s structure combines aromaticity (pyrimidine and phenyl rings) with conformational flexibility (piperazine and propenyl chain), making it a candidate for pharmacological studies. The E-configuration of the styryl group ensures distinct spatial orientation, which is critical for intermolecular interactions .
Properties
IUPAC Name |
4-methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-10H,11-15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYMKMUVTAORAF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methoxy group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the phenylprop-2-enyl group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
A. 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS: 2034466-65-2)
- Core Similarity : Shares the pyrimidine backbone with a methoxy group at position 4 and a piperazine at position 2.
- Key Difference : The piperazine is substituted with a trifluoromethyl-pyrimidine instead of a styryl group.
B. (2,4-Dihydroxyphenyl)[4-((2E)-phenylprop-2-ene-1-yl)piperazin-1-yl]methanethione (Compound 4 in )
- Core Similarity : Contains the same (2E)-styryl-piperazine substituent.
- Key Difference : The pyrimidine core is replaced with a dihydroxyphenyl-methanethione moiety.
- Implications : The dihydroxyphenyl group introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability relative to the methoxy-pyrimidine structure .
C. 2-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (Compounds 4a-e in )
- Core Similarity : Piperazine-substituted pyrimidines.
- Key Difference : Substituents on piperazine are simpler (methyl or phenyl) compared to the styryl group.
- Implications : The styryl group’s extended conjugation may enhance binding to hydrophobic targets (e.g., enzymes or receptors) compared to smaller substituents .
Functional Analogues with Styryl Moieties
A. (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one ()
- Core Similarity : Features a styryl group and piperazine ring.
- Key Difference: The propenone (α,β-unsaturated ketone) linker replaces the pyrimidine core.
- The pyrimidine core in the target compound may offer better π-π stacking in biological systems .
B. 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612523-33-8)
- Core Similarity : Shares the styryl-piperazine motif.
- Key Difference : A fused benzimidazole-pyrido system replaces the pyrimidine.
Biological Activity
4-Methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's structure is characterized by a pyrimidine ring substituted with a methoxy group and a piperazine moiety linked to a phenylpropene side chain. The structural formula can be represented as:
Anticancer Activity
Several studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines.
- Cytotoxicity Studies : A study conducted on synthesized thieno[2,3-d]pyrimidine derivatives demonstrated that certain compounds could effectively inhibit the proliferation of tumor cells, with IC50 values indicating potent activity against breast cancer cell lines (MDA-MB-231) . This suggests a potential for similar activity in related pyrimidine derivatives.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For example, compounds that inhibit P-glycoprotein (P-gp) have shown enhanced accumulation of chemotherapeutic agents like doxorubicin, thereby increasing their cytotoxic effects .
Neuropharmacological Effects
Research into the neuropharmacological properties of similar piperazine derivatives has revealed their potential as anxiolytics and antidepressants. These compounds often interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Serotonergic Activity : The piperazine moiety is known to influence serotonergic pathways, which are critical in mood regulation. Compounds with similar structures have been shown to exhibit anxiolytic effects in animal models, suggesting a possible application for this compound in treating anxiety disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Methoxy Group | Substitution at different positions | Alters lipophilicity and receptor binding affinity |
| Piperazine Moiety | Variations in alkyl chain length | Influences CNS penetration and receptor selectivity |
| Phenylpropene Side Chain | Different substituents on the phenyl ring | Modulates anticancer potency and selectivity |
Study 1: Anticancer Efficacy
A series of experiments assessed the anticancer efficacy of pyrimidine derivatives, including those structurally similar to 4-methoxy derivatives. Results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with some compounds achieving IC50 values as low as 27.6 µM .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, piperazine derivatives were tested for their effects on anxiety-like behavior in rodents. The results showed significant anxiolytic effects compared to control groups, indicating potential therapeutic applications for mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
